molecular formula C14H21ClN2O B12086326 4'-Chloro-3-(diethylamino)butyranilide CAS No. 100915-63-7

4'-Chloro-3-(diethylamino)butyranilide

Katalognummer: B12086326
CAS-Nummer: 100915-63-7
Molekulargewicht: 268.78 g/mol
InChI-Schlüssel: KIMNHXPDPHOUJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- is a chemical compound with a complex structure that includes a butanamide backbone, a chlorophenyl group, and a diethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated control systems and real-time monitoring of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- include:

Uniqueness

Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

100915-63-7

Molekularformel

C14H21ClN2O

Molekulargewicht

268.78 g/mol

IUPAC-Name

N-(4-chlorophenyl)-3-(diethylamino)butanamide

InChI

InChI=1S/C14H21ClN2O/c1-4-17(5-2)11(3)10-14(18)16-13-8-6-12(15)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,16,18)

InChI-Schlüssel

KIMNHXPDPHOUJS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(C)CC(=O)NC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.